Paneolic acid

Beschreibung

Historical Context of Discovery and Initial Scientific Investigations

Paneolic acid was discovered and isolated from the mycelial solid cultures of the fungus Panaeolus retirugis. jst.go.jpresearchgate.netjst.go.jp The initial scientific investigations focused on the isolation and structural elucidation of this compound. jst.go.jpresearchgate.netjst.go.jp Alongside this compound, another new illudane (B1247565) sesquiterpene, paneolilludinic acid, and a known antibiotic diterpene, pleuromutilin, were also isolated from the same source. jst.go.jpresearchgate.netjst.go.jp The structures of these compounds were determined through spectroscopic analysis. jst.go.jpresearchgate.netjst.go.jp Early research indicated that this compound exhibited antibacterial activity against Staphylococcus aureus and demonstrated cytotoxicity to HL60 cells with an IC50 of 18.9 μg/ml. jst.go.jpresearchgate.netjst.go.jpnih.gov

Classification as an Illudane Sesquiterpene and Significance within Natural Product Chemistry

This compound is classified as an illudane sesquiterpene. jst.go.jpresearchgate.netjst.go.jpnih.govdokumen.pub Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. The illudane skeleton is a specific bicyclic structure characteristic of a group of sesquiterpenes primarily found in fungi. dokumen.pubresearchgate.net The significance of this compound within natural product chemistry stems from its illudane structure and the biological activities observed in initial studies. Illudane sesquiterpenes are known for their diverse biological properties, including cytotoxic, antibacterial, and antifungal activities. dokumen.pub The isolation and characterization of new illudane sesquiterpenes like this compound contribute to the understanding of the structural diversity and potential bioactivity within this class of natural products.

Academic Research Perspectives and Objectives for this compound

Academic research on this compound is primarily driven by objectives related to the exploration of its chemical properties, potential biological activities, and its place within the broader context of fungal secondary metabolites. Research perspectives include detailed spectroscopic analysis for complete structural characterization, including stereochemistry. Investigations into its biological activities, such as antibacterial and cytotoxic effects, are key objectives. jst.go.jpresearchgate.netjst.go.jpnih.gov Furthermore, the study of its biosynthesis as an illudane sesquiterpene is of academic interest, contributing to the understanding of fungal metabolic pathways. Comparative studies with other illudane sesquiterpenes aim to establish structure-activity relationships. The potential for this compound or its derivatives to serve as lead compounds for the development of new therapeutic agents is also an underlying research perspective, although this requires further in-depth investigation beyond initial findings.

Table 1: Summary of Initial Research Findings for this compound

| Source of Isolation | Compound Type | Observed Activity against Staphylococcus aureus | Observed Cytotoxicity against HL60 cells (IC50) |

| Panaeolus retirugis mycelial solid cultures jst.go.jpresearchgate.netjst.go.jp | Illudane Sesquiterpene jst.go.jpresearchgate.netjst.go.jpnih.govdokumen.pub | Yes jst.go.jpresearchgate.netjst.go.jpnih.gov | 18.9 μg/ml jst.go.jpresearchgate.netjst.go.jpnih.gov |

Note: This table summarizes findings from the initial discovery and characterization of this compound.

Structure

3D Structure

Eigenschaften

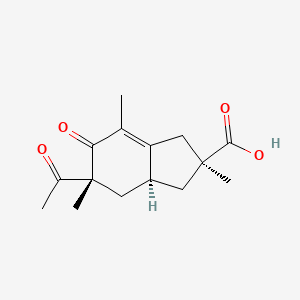

Molekularformel |

C15H20O4 |

|---|---|

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

(2S,3aR,5R)-5-acetyl-2,5,7-trimethyl-6-oxo-1,3,3a,4-tetrahydroindene-2-carboxylic acid |

InChI |

InChI=1S/C15H20O4/c1-8-11-7-14(3,13(18)19)5-10(11)6-15(4,9(2)16)12(8)17/h10H,5-7H2,1-4H3,(H,18,19)/t10-,14-,15+/m0/s1 |

InChI-Schlüssel |

VFTMSVNDYVXTOG-NZVBXONLSA-N |

Isomerische SMILES |

CC1=C2C[C@@](C[C@H]2C[C@](C1=O)(C)C(=O)C)(C)C(=O)O |

Kanonische SMILES |

CC1=C2CC(CC2CC(C1=O)(C)C(=O)C)(C)C(=O)O |

Synonyme |

paneolic acid |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Sources: Discovery from Panaeolus retirugis Mycelial Cultures

Paneolic acid was first discovered and isolated from the mycelial solid cultures of the fungus Panaeolus retirugis. This discovery was part of an investigation into the secondary metabolites produced by this fungal species. In these cultures, this compound was found to be produced alongside other metabolites, including another novel illudane (B1247565) sesquiterpene, Paneolilludinic acid. The initial identification and structural elucidation of this compound were accomplished through comprehensive spectroscopic analysis.

The production of this compound in mycelial cultures highlights the potential of fungi as a source of novel and structurally diverse bioactive compounds. Mycelial cultures, the vegetative part of a fungus, can be cultivated in controlled laboratory settings, allowing for the consistent production and subsequent extraction of these metabolites for research purposes.

Advanced Isolation and Purification Strategies for Fungal Metabolites

The isolation and purification of specific fungal metabolites like this compound from complex culture extracts require sophisticated and multi-step strategies. Modern advancements in chromatographic and spectroscopic techniques have significantly improved the efficiency and resolution of this process.

Initially, the fungal biomass is typically extracted using organic solvents to create a crude extract containing a mixture of compounds. To isolate individual metabolites, a combination of chromatographic techniques is employed. A common initial step involves silica (B1680970) gel column chromatography , which separates compounds based on their polarity. This is often followed by more advanced and higher-resolution methods.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the fine purification of fungal metabolites. Both semi-preparative and preparative HPLC are utilized to separate compounds with high purity. For complex mixtures containing structurally similar compounds, such as different illudane sesquiterpenes, reversed-phase HPLC using columns like C18 is frequently employed.

Another advanced technique is Centrifugal Partition Chromatography (CPC) , a type of liquid-liquid chromatography that avoids the use of a solid support matrix. This method is particularly useful for separating polar and unstable compounds, as it minimizes the risk of sample degradation that can occur on solid stationary phases.

The selection of the appropriate isolation strategy depends on the chemical properties of the target compound and the complexity of the initial extract. A typical workflow for isolating a fungal sesquiterpene like this compound would involve:

Extraction: Maceration or sonication of the fungal mycelium with a suitable organic solvent (e.g., ethyl acetate, methanol).

Initial Fractionation: Preliminary separation of the crude extract using silica gel column chromatography with a gradient of solvents of increasing polarity.

Fine Purification: Further purification of the fractions containing the target compound using preparative or semi-preparative HPLC.

Purity Assessment: Analysis of the purified compound using analytical HPLC and spectroscopic methods to confirm its purity.

Co-occurrence and Differentiation from Related Illudane Sesquiterpenes (e.g., Paneolilludinic Acid)

This compound is known to co-occur with other structurally related illudane sesquiterpenes, most notably Paneolilludinic acid, in the mycelial cultures of Panaeolus retirugis. The simultaneous presence of these compounds necessitates precise analytical methods for their differentiation and individual characterization. The primary means of distinguishing between these closely related metabolites is through detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific spectroscopic data for this compound and Paneolilludinic acid is not widely published in publicly accessible literature, the differentiation would rely on subtle but significant differences in their spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (Proton NMR): The chemical shifts, coupling constants, and multiplicity of proton signals would differ between this compound and Paneolilludinic acid. These differences would arise from variations in the local chemical environment of the protons due to the distinct structural features of each molecule.

¹³C-NMR (Carbon-13 NMR): The number of signals and their chemical shifts in the ¹³C-NMR spectrum would correspond to the number and types of carbon atoms in each molecule. Any structural isomerism between this compound and Paneolilludinic acid would result in a unique set of carbon signals for each compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. While isomers like this compound and Paneolilludinic acid might have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) experiments would likely differ. These distinct fragmentation patterns can be used as a "fingerprint" to identify and differentiate each compound.

The following interactive data table illustrates a hypothetical comparison of the kind of spectroscopic data that would be used to differentiate between this compound and a related illudane sesquiterpene like Paneolilludinic acid.

| Spectroscopic Data | This compound (Hypothetical Data) | Paneolilludinic Acid (Hypothetical Data) | Significance for Differentiation |

| Molecular Formula | C₁₅H₂₀O₄ | C₁₅H₂₀O₄ | May be identical for isomers. |

| ¹H-NMR (ppm) | Unique set of chemical shifts and coupling constants. | Different set of chemical shifts and coupling constants. | Differences in proton environments reveal structural variations. |

| ¹³C-NMR (ppm) | 15 distinct carbon signals at specific chemical shifts. | 15 distinct carbon signals at different chemical shifts. | Confirms the number of carbon atoms and reveals differences in their chemical environments. |

| HRMS (m/z) | [M+H]⁺ at a specific m/z value. | [M+H]⁺ at the same m/z value if isomers. | Confirms elemental composition; fragmentation patterns are key for isomers. |

Biosynthetic Pathways and Mechanistic Elucidation

General Principles of Sesquiterpene Biosynthesis (e.g., Mevalonate (B85504) Pathway Precursors)

Sesquiterpenes are a large class of C15 isoprenoids derived from farnesyl pyrophosphate (FPP) wikipedia.orgnih.gov. In plants, the five-carbon building blocks for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via two distinct pathways located in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids pnas.orgnih.govnih.gov. While the MEP pathway primarily supplies precursors for monoterpenes, diterpenes, and tetraterpenes in plastids, the cytosol-localized MVA pathway is generally considered to provide the C5 units for the biosynthesis of sesquiterpenes and triterpenes pnas.orgnih.govnih.gov.

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonate wikipedia.org. Mevalonate is subsequently phosphorylated and decarboxylated through a series of enzymatic steps to yield IPP and DMAPP wikipedia.org. These five-carbon units are then condensed head-to-tail by prenyltransferases. Specifically, IPP and DMAPP are combined to form geranyl pyrophosphate (GPP, C10), and a further condensation of GPP with another molecule of IPP yields farnesyl pyrophosphate (FPP, C15) wikipedia.orgnih.gov. FPP serves as the universal precursor for all sesquiterpenes wikipedia.org.

Proposed Biosynthetic Route to the Illudane (B1247565) Sesquiterpene Scaffold

The illudane sesquiterpene scaffold, characteristic of paneolic acid, is believed to be derived from the cyclization of farnesyl pyrophosphate (FPP) univie.ac.at. Biosynthesis of protoilludanes and related sesquiterpenes in higher fungi often follows a humulene (B1216466) cyclization pathway univie.ac.at. Farnesyl pyrophosphate undergoes enzymatic cyclization to produce humulene, which then serves as a key intermediate univie.ac.at. The protoilludane skeleton is generated through a cationic cyclization sequence from humulene univie.ac.at. This protoilludane framework is highly susceptible to further transformations, including Wagner-Meerwein rearrangement reactions, which can lead to various classes of sesquiterpenes, including those with the illudane skeleton univie.ac.at. Some illudane derivatives may also arise from a protoilludane skeleton via carbon-carbon bond cleavage acs.org.

Enzymatic Systems and Key Biosynthetic Intermediates

The biosynthesis of sesquiterpenes from FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (also called cyclases) wikipedia.org. These enzymes are responsible for the initial cyclization of FPP to form various sesquiterpene scaffolds, such as the protoilludane skeleton univie.ac.at. Following the initial cyclization, further enzymatic modifications, including hydroxylations, oxidations, and rearrangements, are carried out by other enzymes, such as cytochrome P450 monooxygenases and short-chain dehydrogenase/reductase family proteins, to yield the diverse array of sesquiterpenes, including illudanes like this compound researchgate.netmdpi.com.

Key intermediates in the biosynthesis of illudane sesquiterpenes include farnesyl pyrophosphate (FPP) and likely a protoilludane intermediate univie.ac.atacs.org. Specific enzymatic steps involved in the conversion of the protoilludane framework to the this compound structure would involve tailoring enzymes that introduce the specific functional groups and modify the carbon skeleton. For instance, hydroxylation of the Δ⁶‐protoilludene framework and stereochemical inversion at the C5 position have been implicated in the biosynthesis of some illudane sesquiterpenes researchgate.net. Flavoproteins can also catalyze oxidation-triggered double-bond shifts and substitutions researchgate.net.

Genetic Basis of this compound Biosynthesis (Hypothetical Framework)

The biosynthesis of natural products, including terpenoids, is typically encoded by genes organized in biosynthetic gene clusters researchgate.netresearchgate.netdntb.gov.ua. While the specific gene cluster for this compound biosynthesis has not been explicitly detailed in the provided information, based on the biosynthesis of related illudane and other fungal terpenoids, it is plausible that the genes responsible for this compound production are clustered in the genome of the producing organism, Panaeolus retirugis jst.go.jp.

A hypothetical genetic framework for this compound biosynthesis would include:

Genes encoding the enzymes of the mevalonate pathway, responsible for the production of IPP and DMAPP, and subsequently FPP wikipedia.orgpnas.orgnih.govwikipedia.org.

A gene encoding a sesquiterpene synthase that catalyzes the cyclization of FPP to a protoilludane or a related precursor scaffold univie.ac.at.

Genes encoding tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, reductases, and potentially other modifying enzymes, that perform the subsequent steps to convert the initial cyclic intermediate into this compound researchgate.netmdpi.com.

Research into the genetic basis of illudane biosynthesis in other fungi has involved genome sequencing and bioinformatic methods to identify potential biosynthetic gene clusters researchgate.net. Techniques like gene deletion using CRISPR-Cas9 have been applied to study fungal biosynthetic pathways researchgate.net.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways and understanding enzyme mechanisms nih.govbeilstein-journals.orgnih.govrsc.org. By feeding isotopically labeled precursors to the producing organism and analyzing the distribution of the label in the final product, researchers can trace the incorporation of specific atoms and deduce the sequence of enzymatic transformations nih.govbeilstein-journals.org.

While specific isotopic labeling studies for this compound were not found in the provided search results, such studies would be invaluable in confirming the proposed biosynthetic route and identifying key intermediates. For example, feeding [U-13C]-glucose or [1,2-13C2]-acetate, common precursors that are incorporated into isoprenoids via the MVA pathway, could reveal the pattern of carbon atom incorporation into this compound, supporting its sesquiterpene origin from FPP wikipedia.orgpnas.orgnih.govwikipedia.org. Labeling studies with precursors specifically designed to probe the cyclization and rearrangement steps from FPP or a protoilludane intermediate could provide direct evidence for the proposed biosynthetic cascade univie.ac.at. Analysis of the labeling patterns using techniques like NMR spectroscopy and mass spectrometry would allow for detailed mapping of how the precursor atoms are rearranged and functionalized during the biosynthesis of this compound nih.govbeilstein-journals.org.

Isotopic labeling has historically been used to determine the biosynthetic origins of individual compounds and continues to provide important insights into biosynthetic pathways nih.govbeilstein-journals.orgnih.gov.

Chemical Synthesis and Advanced Synthetic Methodologies

Total Synthesis Efforts Towards Paneolic Acid

While specific details on the total synthesis of this compound itself were not extensively detailed in the search results, the synthesis of related illudane (B1247565) and protoilludane sesquiterpenes provides a strong framework for understanding the approaches and challenges involved. Total synthesis of such complex molecules typically involves careful planning and execution of multiple synthetic steps. beilstein-journals.org

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a fundamental technique in planning the synthesis of complex organic molecules like this compound. wikidoc.orgchembam.com It involves working backward from the target molecule, breaking it down into simpler, readily available starting materials through a series of hypothetical reverse reactions called disconnections. wikidoc.orgchembam.com For illudane sesquiterpenes, strategic disconnections often focus on cleaving bonds that simplify the strained tricyclic system or disconnect key functional groups. The goal is to identify accessible synthons (idealized molecular fragments) and their corresponding synthetic equivalents (stable compounds that can deliver the synthon). wikidoc.orgchembam.com Planning involves considering the order of bond formations, functional group interconversions, and the introduction of stereochemistry.

Challenges in Constructing the Illudane Carbon Framework

The core challenge in synthesizing the illudane framework lies in the construction of the strained 5/6/4-fused ring system, particularly the four-membered cyclobutane (B1203170) ring. univie.ac.at Methods to form this ring system often involve cycloaddition reactions, such as [2+2] photocycloadditions, which can be sensitive to reaction conditions and starting material structure. univie.ac.at Building the correct relative and absolute stereochemistry at the ring junctions and substituted carbons within this rigid framework adds another layer of complexity. univie.ac.at The inherent strain of the cyclobutane ring can also influence the reactivity and stability of intermediates during the synthesis.

Stereocontrolled Synthesis Approaches and Asymmetric Catalysis

Achieving precise stereocontrol is paramount in the synthesis of natural products with multiple chiral centers, such as this compound. nih.govwiley.com Stereocontrolled synthesis approaches for illudane sesquiterpenes have employed various strategies to control the configuration of newly formed stereocenters. These can include:

Substrate control: Utilizing the existing stereochemistry in a starting material to direct the stereochemical outcome of a reaction.

Reagent control: Employing stereoselective reagents to favor the formation of a specific stereoisomer.

Asymmetric catalysis: Using chiral catalysts to induce asymmetry in a reaction between achiral or prochiral reactants, allowing for the enantioselective synthesis of chiral building blocks or the target molecule itself. nih.govwiley.commagtech.com.cnnih.gov Asymmetric catalysis is a powerful tool for efficiently generating stereochemical complexity. nih.gov

Examples of transformations where asymmetric catalysis or stereocontrolled methods are crucial in complex natural product synthesis include asymmetric hydrogenations, epoxidations, Diels-Alder reactions, and the formation of quaternary stereocenters. nih.govwiley.comrsc.org The development of new chiral catalysts and methodologies continues to advance the ability to synthesize stereochemically complex targets with high efficiency and selectivity. wiley.commagtech.com.cn

Synthetic Methodologies for Related Illudane Sesquiterpene Cores

The synthesis of other illudane and protoilludane sesquiterpenes has provided valuable methodologies applicable to the construction of the this compound framework. These methodologies often focus on efficiently assembling the tricyclic 5/6/4-system. Approaches have included:

[2+2] Cycloaddition reactions: Photochemical or thermal [2+2] cycloadditions have been used to construct the cyclobutane ring. univie.ac.at

Intramolecular reactions: Ring-closing reactions, such as intramolecular Diels-Alder reactions or radical cyclizations, have been employed to form the five- and six-membered rings. univie.ac.at

Rearrangement reactions: Skeletal rearrangements, often inspired by proposed biosynthetic pathways, have been utilized to construct the illudane skeleton from related precursors. univie.ac.atresearchgate.netanu.edu.au

Metal-catalyzed reactions: Transition metal catalysis, including rhodium-catalyzed carbocyclizations, has been explored for the construction of cyclic systems found in terpenoids. liverpool.ac.uk

These methodologies often involve careful control of reaction conditions to favor the desired regio- and stereochemical outcomes. univie.ac.at

Divergent Synthetic Strategies for Complex Natural Products Applied to Terpenoids

Divergent synthetic strategies aim to synthesize multiple related natural products or analogs from a common intermediate. mdpi.comnih.gov This approach can significantly improve synthetic efficiency, particularly when exploring structure-activity relationships or synthesizing libraries of compounds. mdpi.comnih.gov In the context of terpenoids, which often share common biosynthetic precursors and structural motifs, divergent synthesis is a powerful tool. chinesechemsoc.orgoup.com

Applying divergent synthesis to terpenoids, including illudanes, involves identifying a key intermediate that contains the core structural features common to a family of compounds. mdpi.comchinesechemsoc.org This intermediate is then subjected to different reaction sequences to furnish the various target molecules. mdpi.comchinesechemsoc.org This strategy contrasts with linear synthesis, where each target molecule is synthesized through a separate, independent route. nih.gov

Examples of divergent synthesis in terpenoid chemistry include approaches where a common cyclic or polycyclic intermediate is elaborated through different functionalization or rearrangement pathways to access various members of a terpenoid class. chinesechemsoc.orgoup.com This can involve late-stage functionalization or selective transformations that exploit subtle differences in reactivity within the common intermediate. chinesechemsoc.orgoup.com The success of a divergent strategy hinges on the careful design of the common intermediate and the development of selective transformations to access the desired diverse products. mdpi.comnih.gov

Biological Activities and Molecular Mechanisms of Action

Preclinical In Vitro Investigations of Biological Activity

Preclinical studies have explored the biological activities of paneolic acid in in vitro settings, revealing its potential in combating bacterial growth and inducing cytotoxicity in certain cancer cells.

Antibacterial Activity: Focus on Specific Microbial Targets (e.g., Staphylococcus aureus)

This compound has been shown to possess antibacterial activity. Specifically, investigations have demonstrated its effectiveness against Staphylococcus aureus. nih.govnih.gov Staphylococcus aureus is a common bacterium known for causing a range of infections. The isolation of this compound from Panaeolus retirugis alongside other compounds with antibiotic properties highlights its potential as an antimicrobial agent. nih.govnih.gov

Cytotoxic Activity: Mechanistic Insights in Cell Lines (e.g., HL60 cells)

In addition to its antibacterial effects, this compound has exhibited cytotoxic activity in cancer cell lines. Studies have reported that this compound shows cytotoxicity to HL60 cells. nih.govnih.gov HL60 is a human acute promyelocytic leukemia cell line commonly used in cancer research. The concentration at which this compound demonstrates cytotoxic effects against HL60 cells has been quantified, with an IC50 value reported as 18.9 μg/ml. nih.govnih.gov

While the cytotoxic effect of this compound on HL60 cells has been established, detailed mechanistic insights specifically for this compound in these cells are not extensively described in the available literature. Research into the mechanisms of cytotoxicity in HL60 cells involving other compounds has explored pathways such as the induction of apoptosis, oxidative stress, cell cycle arrest, and the modulation of proteins like caspase 3, Rho GDP dissociation inhibitor 2 (RhoGDI 2), NRF2/KEAP1, FMS-like tyrosine kinase 3 (FLT3), and Wilms' tumor 1 (WT1). However, these mechanisms have not been directly attributed to this compound based on the currently available information.

Here is a summary of the cytotoxic activity of this compound in HL60 cells:

| Cell Line | IC50 (μg/ml) |

| HL60 | 18.9 |

Exploration of Other Preclinical Biological Effects

Based on the currently available research, information detailing other preclinical biological effects of this compound beyond its antibacterial activity against Staphylococcus aureus and cytotoxicity in HL60 cells is limited. The primary focus of reported studies appears to be on these two areas of biological activity.

Elucidation of Molecular Targets and Cellular Pathways

Receptor Binding Studies and Enzyme Inhibition (Hypothetical for this compound, drawing from related compounds)

Specific receptor binding studies or direct enzyme inhibition targets for this compound have not been detailed in the provided search results. While enzyme inhibition is a known mechanism for various bioactive compounds, including other types of acids that can act as reversible or irreversible inhibitors, the particular enzymes or receptors that this compound might interact with have not been identified. Studies on other compounds, such as palmitic acid, have shown inhibition of enzymes like human topoisomerase 1B (hTOP1), and other acids have been explored for activity against targets like protein tyrosine phosphatase 1B (PTP1B) or binding to proteins like NSF/Sec18. However, without direct experimental evidence for this compound, specific hypothetical targets based on distantly related compounds cannot be confidently proposed.

Interaction with Biomolecules (e.g., nucleic acids, proteins)

Research into this compound, an illudane (B1247565) sesquiterpene isolated from the mycelial solid cultures of Panaeolus retirugis, has revealed certain biological activities. While detailed molecular mechanisms of interaction with specific biomolecules like nucleic acids and proteins are not extensively documented for this compound itself in the provided search results, its classification as an illudane sesquiterpene and observed cytotoxic and antibacterial activities suggest potential interactions with essential cellular components.

Illudane sesquiterpenes, as a class, have been reported to possess various biological properties, with a notable focus on anticancer activities nih.gov. The mechanism of action for some illudanes, such as illudin S and its derivative hydroxymethylacylfulvene (HMAF), involves interactions that lead to cytotoxicity acs.org. While the precise targets of this compound are not explicitly detailed in the search results, the cytotoxic activity observed against HL60 cells (with an IC50 of 18.9 µg/ml) indicates an interference with cellular processes critical for proliferation or survival researchgate.netnih.gov. The antibacterial activity against Staphylococcus aureus also implies interaction with bacterial biomolecules or pathways essential for bacterial growth or viability nih.govresearchgate.netdokumen.pub.

General mechanisms by which small molecules can interact with biomolecules include binding to proteins, intercalating with or binding to nucleic acids, or interfering with enzymatic activity mdpi.comegyankosh.ac.innih.govcuni.czrefeyn.comijs.si. Acidic phospholipids, for instance, can interact with various proteins to modulate their catalytic activity and/or membrane association mdpi.comnih.gov. These interactions often involve electrostatic forces between negatively charged lipids and positively charged amino acids in proteins, as well as hydrophobic interactions mdpi.com. Nucleic acids, being negatively charged due to their phosphate (B84403) backbone, can interact with positively charged molecules, including proteins like histones ijs.si. Metal ions can also interact with nucleic acids, binding to phosphate groups or nucleobases egyankosh.ac.incuni.cz.

Given this compound's structure and observed bioactivities, further research would be needed to specifically elucidate its molecular interactions with proteins, nucleic acids, or other key biomolecules that underpin its cytotoxic and antibacterial effects.

Comparative Analysis of Biological Activities with Related Illudane Analogs

This compound is an illudane sesquiterpene, a class of natural products known for diverse biological activities, including cytotoxicity nih.govacs.orgresearchgate.netnih.gov. Comparative analysis of this compound's biological activities with related illudane analogs provides context for its potency and potential mechanisms.

Studies on illudane sesquiterpenes from sources like Aspergillus oryzae and Agrocybe salicacola have shown varying degrees of antiproliferative and cytotoxic activities against different cancer cell lines nih.govacs.orgnih.gov. For example, illudalane sesquiterpenes from Aspergillus oryzae showed moderate antiproliferative activity against lung carcinoma (A549), liver carcinoma (HepG2), and breast carcinoma (MCF7) cell lines nih.gov. Some compounds, like asperorlactone, were more potent against certain cell lines nih.gov. Acetylation was also observed to improve activity against specific cell lines nih.gov.

Illudane derivatives from Agrocybe salicacola, known as agrocybins, have also demonstrated promising cytotoxicities against several human cancer cell lines acs.orgnih.gov.

This compound has been reported to exhibit antibacterial activity against Staphylococcus aureus and cytotoxicity to HL60 cells with an IC50 of 18.9 µg/ml researchgate.netnih.gov. Comparing this to other illudane analogs requires looking at their reported activities against similar targets or using comparable assay methods.

While a direct, comprehensive side-by-side comparison of this compound's activity across a broad panel of targets with numerous illudane analogs is not available in the provided text, the existing data allows for some illustrative comparisons:

| Compound | Source | Activity Against | IC50 / Notes | Reference |

| This compound | Panaeolus retirugis | Staphylococcus aureus | Antibacterial activity | nih.govresearchgate.netdokumen.pub |

| This compound | Panaeolus retirugis | HL60 cells (cytotoxicity) | 18.9 µg/ml | researchgate.netnih.gov |

| Asperorlactone (an illudalane) | Aspergillus oryzae | A549, HepG2, MCF7 cells | Moderate antiproliferative | nih.gov |

| Illudane derivatives | Agrocybe salicacola | Various cancer cell lines | Promising cytotoxicities | acs.orgnih.gov |

This table highlights that this compound shares the cytotoxic and antibacterial properties observed in other illudane sesquiterpenes. The specific IC50 value against HL60 cells provides a quantitative measure for comparison with analogs tested against the same cell line under similar conditions, although such direct comparative data for a wide range of analogs is not present in the search results. The diverse activities within the illudane class suggest that structural variations among these compounds can lead to differential potency and target specificity.

No Publicly Available Research Found for "this compound" to Fulfill Article Request

Despite the identification of "this compound" as a registered chemical compound (PubChem CID: 11230843), a comprehensive search of publicly available scientific literature has yielded no specific research data on its biological activity, structure-activity relationships (SAR), analog synthesis, or computational chemistry studies.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article based on the provided outline, which focuses solely on the chemical compound “this compound.” The core topics requested—including correlating its structural features with biological potency, the design and synthesis of its analogs, and computational chemistry approaches—require a foundation of existing research that does not appear to be available in the public domain.

Initial searches for "this compound" in conjunction with terms such as "biological activity," "structure-activity relationship," "synthesis of analogs," and "QSAR" did not return any relevant scientific papers or datasets. While general information on the broader class of "phenolic acids" is abundant, this information is not specific to "this compound" and therefore cannot be used to construct an article that adheres to the strict focus on the named compound.

The absence of published research prevents the creation of content for the requested sections:

Structure Activity Relationship Sar Investigations

Computational Chemistry Approaches in SAR (e.g., Molecular Modeling, QSAR):The lack of biological data makes it impossible to conduct or report on any computational studies such as Quantitative Structure-Activity Relationship (QSAR) modeling.

Until research on the biological properties and chemical modifications of Paneolic acid is conducted and published, the creation of a detailed scientific article as requested remains unfeasible.

Derivatization and Analog Development for Research Purposes

Strategies for Chemical Modification of Paneolic Acid

Strategies for the chemical modification of compounds like this compound typically involve targeting reactive functional groups present in the molecule. While specific detailed strategies for this compound modifications are not extensively detailed in the provided search results, general approaches for modifying natural products and organic acids can be considered. These include modifications of carboxylic acid groups, hydroxyl groups, and any olefinic bonds or cyclic structures present.

For example, carboxylic acid groups can be modified through esterification or amide bond formation. nih.govcrpsonline.com These modifications can alter properties such as lipophilicity and can be used in the design of prodrugs. nih.govcrpsonline.comijper.orgijpcbs.com Hydroxyl groups can be subjected to etherification, esterification, or glycosylation. nih.govnih.gov Olefinic bonds can undergo reactions such as oxidation, hydrogenation, or halogenation. nih.gov The illudane (B1247565) core structure itself presents opportunities for skeletal modifications or substitutions at various positions. dokumen.pub

The development of simplified and efficient procedures for chemical modifications is an ongoing area of research in organic chemistry, particularly for complex natural products. nih.gov These strategies aim to control selectivity and yield, allowing for the systematic generation of compound libraries for biological evaluation.

Synthesis of Novel this compound Derivatives and Prodrugs for Mechanistic Studies

The synthesis of novel derivatives and prodrugs of this compound is essential for understanding its mechanism of action and improving its pharmacological profile. Prodrugs are designed to be inactive derivatives that are converted in vivo to the active parent drug, often to improve properties like solubility, absorption, or targeting. crpsonline.comijper.orgijpcbs.comresearchgate.net

Synthesis of derivatives can involve multi-step procedures, utilizing various organic reactions to introduce new functional groups or modify existing ones. nih.govmdpi.com For compounds with complex structures like this compound, total synthesis or semi-synthetic approaches starting from isolated this compound may be employed. dokumen.publiverpool.ac.uk The design of prodrugs often involves linking the parent drug to a carrier molecule, such as an amino acid or a lipid, through labile bonds like esters or amides, which can be cleaved enzymatically or chemically in the body. nih.govijper.orgijpcbs.com

Mechanistic studies using these synthesized compounds can involve investigating their interactions with biological targets, their metabolic pathways, and their cellular effects. By systematically altering the structure of this compound and observing the resulting changes in biological activity, researchers can gain insights into the key structural features responsible for its effects (structure-activity relationships). nih.govnih.govnih.gov

Evaluation of Modified Compounds in Preclinical Biological Assays

Preclinical biological evaluation of this compound derivatives and prodrugs is a critical step in the research process. These evaluations are conducted in vitro (in laboratory settings using cells or enzymes) and in vivo (in living organisms, typically animal models) to assess their biological activities, potency, and pharmacokinetic properties. nih.govnih.gov

Given the reported antibacterial and cytotoxic activities of this compound, preclinical assays for its derivatives would likely include:

Antibacterial assays: Evaluating the ability of modified compounds to inhibit the growth of bacteria, such as Staphylococcus aureus. researchgate.netdokumen.pub

Cytotoxicity assays: Assessing the toxicity of the derivatives against cancer cell lines, such as HL60 cells, to determine their potential as anticancer agents. researchgate.netdokumen.pubresearchgate.net These assays often involve determining the half-maximal inhibitory concentration (IC50) of the compounds.

Mechanism of action studies: Investigating the specific molecular targets and pathways affected by the modified compounds. This could involve enzyme inhibition assays or cell-based assays to study signaling pathways.

Pharmacokinetic studies: Evaluating how the body absorbs, distributes, metabolizes, and excretes the modified compounds, particularly for prodrugs designed to improve these properties. ijpcbs.comnih.govnih.gov

Structure-activity relationship (SAR) studies are integral to the evaluation process, where the biological activities of a series of structurally related compounds are compared to understand how structural changes influence activity. nih.govnih.govnih.gov This information guides the design of further modifications and the selection of promising candidates for more advanced preclinical testing.

While specific detailed data tables for this compound derivatives were not found in the provided search results, preclinical evaluations of other natural product derivatives and prodrugs demonstrate the types of data generated in this research area. For instance, studies on oleanolic acid derivatives evaluated their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and insulin-sensitizing responses, providing IC50 values and response percentages for various compounds. nih.gov Similarly, preclinical evaluations of radiolabeled PSMA ligands involved assessing binding affinity, internalization rates in cancer cells, and biodistribution in tumor-bearing mice. nih.govnih.gov

The data obtained from these preclinical evaluations are crucial for determining the potential therapeutic utility of this compound derivatives and for deciding whether to proceed with further development.

Advanced Analytical Methodologies in Paneolic Acid Research

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Advanced NMR, Mass Spectrometry)

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for confirming the structure of paneolic acid. researchgate.netresearchgate.netnih.govintertek.commdpi.com NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. intertek.commdpi.com Both 1D and 2D NMR techniques, such as ¹H NMR and ¹³C NMR, are employed to explore and confirm the connectivity of atoms. intertek.com Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the assignment of specific protons and carbons within the this compound structure. hmdb.casigmaaldrich.comchemicalbook.comresearchgate.net

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and identifying key structural subunits. intertek.commdpi.com High-resolution mass spectrometry (HRMS) can accurately measure the mass-to-charge ratio of the intact molecular ion, allowing for the confident assignment of its elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions, providing valuable data for the identification of the molecule and the elucidation of its structure. intertek.commdpi.com Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique in the analysis of compounds like this compound. nih.gov

The structures of this compound and related compounds have been elucidated on the basis of spectroscopic analysis, including MS and NMR. researchgate.netresearchgate.netnih.gov

Chromatographic Methods for Isolation, Purity Assessment, and Quantitative Analysis (e.g., LC-MS, GC-MS)

Chromatographic methods are indispensable for the isolation, purification, purity assessment, and quantitative analysis of this compound, particularly when dealing with crude extracts from natural sources. mdpi.comiipseries.orgnih.gov Liquid Chromatography (LC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools used in this context. intertek.commdpi.comd-nb.inforesearchgate.netnih.govnih.gov

LC-MS is widely used for the analysis of organic acids and other natural products. nih.govshimadzu.comlcms.czsciencepublishinggroup.commdpi.com It combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. mdpi.comnih.gov This hyphenated technique is valuable for isolating this compound from complex mixtures, assessing its purity by separating it from impurities, and quantifying its concentration in a sample. lcms.czwaters.comnih.govfrontiersin.org Various LC modes, such as reversed-phase and ion exclusion chromatography, can be employed depending on the chemical properties of this compound and the matrix. shimadzu.comlcms.czshimadzu.com

GC-MS is another important technique, particularly useful for the analysis of volatile or semi-volatile compounds after appropriate derivatization if necessary. intertek.comd-nb.inforesearchgate.netnih.govshimadzu.commdpi.com While GC-MS is commonly used for fatty acids and other volatile organic acids, its application to this compound would depend on the compound's volatility or the feasibility of preparing a volatile derivative. researchgate.netshimadzu.commdpi.com GC-MS allows for the separation of different components in a mixture and their subsequent identification and quantification based on their retention times and mass spectra. researchgate.netnih.govshimadzu.com

Chromatographic techniques, including analytical and preparative GC and GC-MS, along with 1D and 2D NMR, have been used for the separation and structural elucidation of natural products. d-nb.info HPLC-MS/MS methods have been developed and applied for the quantitative analysis of various compounds, demonstrating their sensitivity and selectivity. nih.govnih.gov

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., ECD, X-ray crystallography)

Determining the absolute stereochemistry of chiral molecules like this compound is crucial for understanding their biological activity and properties. Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy and X-ray crystallography, are employed for this purpose. liverpool.ac.uk

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ECD spectrum provides information about the stereochemistry of the molecule, particularly the configuration of chiral centers and the conformation of the molecule. By comparing the experimental ECD spectrum with calculated spectra for different possible stereoisomers, the absolute configuration can be determined.

X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained. mdpi.comliverpool.ac.uknih.govuzh.ch This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule. uzh.chnih.gov While obtaining suitable crystals of natural products can sometimes be challenging, X-ray crystallography provides unambiguous stereochemical information. nih.gov X-ray diffraction has been used to study the structure of various organic compounds, including fatty acids. nih.govresearchgate.net

The structures of new compounds, including their absolute configuration, can be elucidated by analysis of spectroscopic data, including optical rotation data, in addition to NMR and mass spectra. researchgate.net

Challenges and Future Research Directions

Overcoming Hurdles in Total Synthesis Efficiency and Scalability

The total synthesis of complex natural products like paneolic acid often faces significant hurdles in achieving both efficiency and scalability. Developing synthetic routes that are not only stereoselective and high-yielding but also amenable to large-scale production is a key challenge. For instance, the total synthesis of other natural products with complex structures, such as glauconic acid and glaucanic acid, has involved overcoming challenges in setting contiguous stereocenters and achieving diastereoselectivity in cyclization reactions, ultimately leading to scalable routes for multi-gram quantities of intermediates. rsc.org Similarly, scalable multigram practical total syntheses of amatoxins like amaninamide (B1226850) and α-amanitin have been reported, highlighting the importance of developing efficient asymmetric synthesis of key chiral intermediates to overcome production bottlenecks. chemrxiv.org Future research in this compound synthesis needs to focus on innovative strategies that minimize steps, reduce the use of expensive or hazardous reagents, and are easily transferable to larger scales to provide sufficient material for comprehensive biological evaluation and potential development.

Comprehensive Elucidation of the Biosynthetic Pathway and Enzymatic Mechanisms

Understanding how this compound is produced in nature is fundamental to potentially harnessing biological systems for its production or creating analogs. The comprehensive elucidation of its biosynthetic pathway, including all intermediate steps and the enzymes involved, remains an area requiring further investigation. Research into the biosynthesis of other natural products, such as glyceollins, has involved identifying uncharacterized genes encoding reductases and cytochrome P450 enzymes responsible for specific steps like oxidative cyclization. biorxiv.org Similarly, studies on hydrolyzable tannin biosynthesis have focused on identifying enzymes involved in forming intermediates and ester linkages. researchgate.net Elucidating the enzymatic mechanisms within the this compound pathway is crucial for understanding the precise chemical transformations that occur. This knowledge could enable the genetic engineering of host organisms for enhanced production or the in vitro reconstitution of the pathway for enzymatic synthesis. biorxiv.orgresearchgate.netslideshare.net

Identification of Specific Receptor Interactions and Downstream Signaling Cascades

Identifying the specific molecular targets, such as receptors or enzymes, with which this compound interacts is essential for understanding its biological effects at a mechanistic level. While some studies may suggest potential areas of activity, pinpointing the exact binding partners and the subsequent downstream signaling events they trigger is often complex. Research into other signaling molecules highlights the intricate nature of these interactions; for example, studies on phospholipase D (PLD) signaling pathways detail how PLD interacts with various proteins like RalA and PKC, influencing diverse cellular processes. nih.gov Understanding these complex interactions, including direct protein-protein binding and the roles of activating molecules, is crucial for deciphering the full impact of a compound. nih.gov Future research should employ advanced techniques like affinity chromatography, chemical proteomics, and reporter assays to identify direct binding partners and map the subsequent signaling cascades activated or inhibited by this compound. nih.gov

Exploration of New Biological Activities and Mechanistic Underpinnings in Diverse Systems

While some biological activities of this compound may be known, a comprehensive exploration of its potential effects in a wide range of biological systems is necessary. This includes investigating its activity in different cell types, organisms, and disease models. Furthermore, understanding the detailed mechanistic underpinnings of these activities – how this compound exerts its effects at the molecular and cellular level – is critical. For example, studies on natural products from fungi have explored their inhibitory activity against cancer cell viability and production of inflammatory markers, highlighting the diverse potential of fungal metabolites. dokumen.pub Future research should utilize high-throughput screening, phenotypic assays, and '-omics' technologies (e.g., transcriptomics, proteomics, metabolomics) to uncover novel biological activities and delineate the complex molecular pathways influenced by this compound.

Development of Advanced Chemical Biology Tools for this compound Research

Advancing the study of this compound necessitates the development and application of specialized chemical biology tools. These tools can provide unprecedented insights into its localization, interactions, and dynamics within biological systems. Chemical biology encompasses a range of techniques that use chemical principles to address biological questions, including the synthesis of small molecule probes, bioconjugation strategies, and the development of methods for studying molecular interactions. sigmaaldrich.comnih.govhelsinki.fiwiley.com For instance, the development of fluorescently labeled probes can help visualize the cellular distribution of this compound, while clickable analogs can be used to identify its binding partners through techniques like activity-based protein profiling. helsinki.fi Future efforts should focus on designing and synthesizing customized chemical probes and employing advanced techniques such as bioorthogonal chemistry, genetic code expansion, and advanced spectroscopic methods to gain a deeper understanding of this compound's behavior in living systems. helsinki.fiwiley.com

Q & A

Q. What are the critical physicochemical properties of Paneolic acid that influence experimental reproducibility?

Q. How should researchers safely handle this compound in laboratory settings?

While this compound is not classified as hazardous under GHS, standard precautions include using gloves and safety goggles. Mechanical collection tools (e.g., spatulas) are recommended to minimize airborne dispersion. Waste disposal must follow institutional guidelines to prevent environmental contamination, particularly avoiding drainage into water systems .

Advanced Research Questions

Q. How to design a robust experiment to evaluate this compound's enzymatic inhibition effects?

- Hypothesis: Define the mechanistic interaction (e.g., competitive vs. non-competitive inhibition).

- Materials: Use purified enzymes (e.g., hydrolases), this compound at varying concentrations (0.1–10 mM), and controls (vehicle-only and substrate saturation groups).

- Methods:

-

Kinetic Assays: Measure reaction rates via spectrophotometry at multiple timepoints.

-

Data Collection: Record enzyme activity (Δ absorbance/min) and calculate IC₅₀ values.

-

Statistical Analysis: Use ANOVA with post-hoc tests to compare dose-response curves .

Data Table 2: Experimental Parameters

Parameter Details Enzyme Concentration 0.5–1.0 U/mL Incubation Time 10–30 minutes Replicates n ≥ 3 per group

Q. What analytical techniques are optimal for quantifying this compound purity and degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) is recommended. Validate the method using:

- Linearity: R² ≥ 0.99 across 5–100 µg/mL.

- Recovery Rates: Spiked samples (80–120% of target concentration).

- Forced Degradation: Expose to heat (40°C), acid (0.1 M HCl), and light to identify degradation pathways .

Q. How to resolve contradictions in published data on this compound’s bioactivity?

Conduct a meta-analysis to assess heterogeneity:

- Search Strategy: Use academic databases (PubMed, Web of Science) with keywords "this compound" + "bioactivity" + "in vitro/in vivo" .

- Heterogeneity Metrics: Calculate I² to quantify variability (e.g., I² > 50% indicates significant inconsistency). Adjust for study design differences (e.g., cell lines, exposure durations) using random-effects models .

Q. What strategies optimize this compound synthesis yield in laboratory-scale protocols?

- Reaction Optimization: Vary catalysts (e.g., acid vs. base), temperature (40–80°C), and solvent systems (aqueous vs. organic).

- Yield Analysis: Compare theoretical vs. actual yields via gravimetry.

- Byproduct Mitigation: Use TLC or GC-MS to identify impurities and adjust purification steps (e.g., column chromatography gradients) .

Methodological Best Practices

- Literature Reviews: Prioritize peer-reviewed studies indexed in PubMed or Web of Science to avoid non-reproducible data from unverified sources .

- Data Transparency: Report raw datasets, statistical parameters (e.g., p-values, confidence intervals), and experimental limitations (e.g., batch variability) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.